molecular formula C12H16ClNO2 B13504959 Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate

Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate

Cat. No.: B13504959
M. Wt: 241.71 g/mol
InChI Key: ADEUAUCBJAGPIF-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate is a substituted butanoate ester featuring a 3-chlorobenzylamine moiety at the 4-position of the butanoate backbone. This compound is structurally characterized by a methyl ester group, a four-carbon chain, and a secondary amine linked to a 3-chlorophenyl group.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl 4-[(3-chlorophenyl)methylamino]butanoate

InChI

InChI=1S/C12H16ClNO2/c1-16-12(15)6-3-7-14-9-10-4-2-5-11(13)8-10/h2,4-5,8,14H,3,6-7,9H2,1H3

InChI Key

ADEUAUCBJAGPIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNCC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Direct Amination of Methyl 4-Halobutanoate with 3-Chlorobenzylamine

This method is the most straightforward and commonly employed. It involves the reaction of methyl 4-chlorobutanoate or methyl 4-bromobutanoate with 3-chlorobenzylamine under mild heating in an appropriate solvent (e.g., ethanol or acetonitrile) often in the presence of a base or catalyst to facilitate nucleophilic substitution.

Step Reagents & Conditions Description Yield & Notes
1 Methyl 4-chlorobutanoate + 3-chlorobenzylamine Stirring at 50–80 °C in ethanol or acetonitrile, optionally with triethylamine or potassium carbonate Moderate to high yield (60–85%) with purification by crystallization or chromatography

This approach benefits from operational simplicity and direct formation of the desired amine linkage. However, it may require extended reaction times and careful control of stoichiometry to minimize side reactions.

Carbodiimide-Mediated Coupling of Amino Acid Derivatives

An alternative involves coupling methyl 4-aminobutanoate or its protected derivatives with 3-chlorobenzyl carboxylic acid derivatives using carbodiimide reagents such as N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents like acetonitrile at room temperature.

Step Reagents & Conditions Description Yield & Notes
1 Methyl 4-aminobutanoate + 3-chlorobenzyl carboxylic acid + DCC + NHS Stirring at room temperature for 12 h in acetonitrile Yields typically good (70–90%) with clean product formation

This method allows for better control over coupling efficiency and purity, especially useful for complex derivatives or when protecting groups are involved.

Reductive Amination Approach

Reductive amination involves the condensation of methyl 4-oxobutanoate (an aldehyde or ketone derivative) with 3-chlorobenzylamine followed by reduction using agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

Step Reagents & Conditions Description Yield & Notes
1 Methyl 4-oxobutanoate + 3-chlorobenzylamine + NaBH3CN Room temperature stirring in methanol or ethanol Moderate to high yield (65–80%) with mild conditions

This method is advantageous for selective amination without over-alkylation and allows for functional group tolerance.

Purification and Characterization

Purification of the synthesized methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate typically involves:

  • Crystallization from solvents such as ethanol or ethyl acetate
  • Silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures)
  • Recrystallization to improve purity

Characterization is routinely performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
  • Infrared (IR) spectroscopy to confirm ester and amine functional groups
  • Mass spectrometry (MS) for molecular weight confirmation
  • Melting point determination for solid samples

Example spectral data from related compounds indicate characteristic ester carbonyl peaks near 1740 cm⁻¹ (IR) and aromatic proton shifts in the 7.0–7.5 ppm range (¹H NMR).

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Reaction Time
Direct Amination Simple, direct, minimal reagents Possible side reactions, longer time 60–85 Several hours to overnight
Carbodiimide-Mediated Coupling High purity, good control Requires coupling reagents, costlier 70–90 ~12 hours
Reductive Amination Mild conditions, selective Requires reducing agents, careful handling 65–80 Few hours
Decarboxylative Blaise Reaction Applicable for keto derivatives Long reflux time, incomplete reactions Variable 60–90 hours

Chemical Reactions Analysis

Ester Hydrolysis

The butanoate ester group undergoes hydrolysis under acidic or basic conditions, analogous to ester reactions described in organic chemistry literature .

Mechanistic Pathways :

  • Base-Promoted Hydrolysis :

    • Nucleophilic attack by hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate.

    • Deprotonation of the intermediate and elimination of the alkoxide ion yields a carboxylic acid.

  • Acid-Catalyzed Hydrolysis :

    • Protonation of the carbonyl oxygen activates the carbonyl group, followed by nucleophilic attack by water.

    • A similar tetrahedral intermediate is formed, leading to cleavage into a carboxylic acid and alcohol.

Reaction TypeConditionsProducts
SaponificationNaOH, aqueousSodium 4-{[(3-chlorophenyl)methyl]amino}butanoate
Acidic HydrolysisH₂SO₄, H₂O4-{[(3-chlorophenyl)methyl]amino}butanoic acid

Amino Group Reactivity

The secondary amine group participates in reactions such as alkylation, acylation, and nucleophilic substitution.

Key Reactions :

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms quaternary ammonium salts.

  • Acylation : Acylation with acyl chlorides (e.g., acetyl chloride) generates amides.

  • Nucleophilic Substitution : The amine can displace leaving groups (e.g., halides) in alkyl halides.

Mechanistic Example :
In acylation, the amine’s lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, forming an amide after deprotonation.

Substitution Reactions

The chlorophenyl group undergoes electrophilic aromatic substitution, while the chlorine atom itself may participate in nucleophilic aromatic substitution under specific conditions.

Examples :

  • Nitration : Introduction of nitro groups via nitric acid under controlled conditions.

  • Sulfonation : Reaction with sulfuric acid to form sulfonic acid derivatives.

  • Nucleophilic Aromatic Substitution : Replacement of chlorine with nucleophiles (e.g., hydroxide, amines) under strongly basic or acidic conditions.

Reaction TypeReagentProduct
NitrationHNO₃, H₂SO₄Nitro-substituted derivative
Hydroxide SubstitutionNaOH, high temp.Hydroxy-substituted derivative

Oxidation and Reduction

The compound’s amine and ester groups are susceptible to redox transformations.

Oxidation :

  • The amine may oxidize to an imine or nitroxide under conditions involving peroxides or metal oxides.

  • The ester group remains stable under typical oxidation conditions.

Reduction :

  • LiAlH₄ may reduce esters to alcohols, but the amine group could also undergo reduction (e.g., to a primary amine).

Comparison of Functional Group Reactivity

Functional GroupKey ReactionsReaction Conditions
Ester Hydrolysis, transesterificationAcid/base, enzymes
Amine Alkylation, acylation, substitutionAldehydes, alkyl halides
Chlorophenyl Electrophilic/nucleophilic substitutionNitric acid, NaOH

Research Findings and Implications

While direct experimental data for Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate is sparse, its reactivity parallels that of structurally related compounds . For example:

  • Pharmacological Applications : Analogous chlorophenyl-substituted amines show bioactivity in enzyme inhibition, suggesting potential therapeutic utility.

  • Synthetic Versatility : The compound’s dual ester and amine functionality enables modular synthesis of derivatives, such as amides or alkylated amines.

Scientific Research Applications

Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

a. Methyl 4-[N-(3-Chlorophenyl)-N-isopropylamino]-2-diazobutanoate (5.1f)

  • Structural Differences: Incorporates an isopropyl group on the amine nitrogen and a diazo (-N₂) group at the 2-position of the butanoate chain .
  • Synthesis : Prepared via sequential alkylation (using methyl 4-bromobutyrate and 3-chloro-N-isopropylaniline) followed by diazo transfer with p-ABSA (p-acetamidobenzenesulfonyl azide) .
  • Reactivity : The diazo group enables participation in transition metal-catalyzed carbene insertion reactions, a feature absent in the target compound.

b. Ethyl 4-(4-Methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c)

  • Structural Differences : Contains dual 4-methoxyphenyl groups and a methylene (-CH₂-) moiety at the 2-position .
  • Synthesis: Synthesized via nucleophilic substitution using 4-bromo-2-methylbutanoic acid and 4-methoxyphenylamine, followed by purification via column chromatography (Petrol/Et₂O 5:1) .
  • Physicochemical Properties : Exhibits higher lipophilicity (due to methoxy groups) compared to the target compound, as evidenced by its chromatographic behavior.

Butanoate Derivatives with Heterocyclic Moieties

a. Methyl 3,3-Dimethyl-2-[1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido]butanoate

  • Applications : Likely serves as a precursor for kinase inhibitors or other heterocyclic therapeutics, contrasting with the simpler amine-based target compound.

Functional Group Variations in Butanoate Esters

a. Methyl 4-(Hydroxyimino)butanoate

  • Structural Differences: Replaces the 3-chlorobenzylamine group with a hydroxyimino (-N-OH) moiety .
  • Spectroscopic Properties : Distinct IR absorption at 3200 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O stretch), differing from the target compound’s amine-related peaks .
  • Reactivity: The hydroxyimino group facilitates tautomerization and coordination with metal ions, unlike the stable secondary amine in the target compound.

Data Tables for Comparative Analysis

Table 1. Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility (Predicted)
This compound C₁₂H₁₄ClNO₂ 241.70 g/mol Ester, secondary amine, aryl chloride Moderate in DMSO
Methyl 4-[N-(3-Chlorophenyl)-N-isopropylamino]-2-diazobutanoate C₁₄H₁₆ClN₃O₂ 301.75 g/mol Diazo, tertiary amine Low in water
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate C₂₁H₂₄NO₄ 356.18 g/mol Dual methoxy, methylene High in EtOAc

Research Findings and Implications

Steric and Electronic Effects : The 3-chlorophenyl group in the target compound enhances electrophilicity at the amine nitrogen compared to methoxy-substituted analogs, influencing nucleophilic reactivity .

Synthetic Flexibility : The absence of diazo or heterocyclic groups simplifies the target compound’s synthesis relative to derivatives requiring carbene transfer or indazole coupling .

Potential Applications: The target compound’s amine-ester scaffold is a versatile intermediate for generating libraries of bioactive molecules, including α-amino acid analogs or transition metal ligands .

Biological Activity

Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a chlorophenyl group, and an ester functional group. Its molecular formula is C12H16ClNO2C_{12}H_{16}ClNO_2, indicating its classification as an amino acid derivative. The chlorophenyl moiety is particularly noteworthy as it influences the compound's reactivity and interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors in biological systems. Research indicates that this compound may modulate neurotransmitter systems, particularly through interactions with GABA receptors, which are crucial for regulating neuronal excitability. This profile suggests potential applications in treating neurological disorders, similar to other known pharmaceuticals like baclofen .

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) values indicate potent activity, with some derivatives showing MIC values as low as 0.35–0.75 µg/mL against drug-sensitive and resistant strains .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
  • Analgesic Properties :
    • Research indicates potential analgesic effects, making it a candidate for further investigation in pain management therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialActive against MRSA; MIC values ≤ 0.75 µg/mL
Anti-inflammatoryInhibition of inflammatory pathways
AnalgesicPotential effects on pain relief

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC value of 11 nM against MRSA strains, highlighting its potential as a lead compound for antibiotic development .

Case Study: Neurological Implications

Another study explored the effects of this compound on GABA receptor modulation, suggesting that it could serve as a therapeutic agent for conditions characterized by excessive neuronal excitability, such as epilepsy or anxiety disorders. The compound's ability to enhance GABAergic activity positions it favorably among neuromodulators .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Step 1 : Start with methyl 4-aminobutanoate (CAS 32510-78-4) as the precursor. React it with 3-chlorobenzyl bromide via nucleophilic substitution in anhydrous DMF or THF under nitrogen atmosphere to introduce the (3-chlorophenyl)methyl group .
  • Step 2 : Optimize reaction time (typically 12–24 hours) and temperature (60–80°C). Monitor progress via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the ester carbonyl (δ ~170–175 ppm), aromatic protons (δ ~6.8–7.4 ppm for 3-chlorophenyl), and methylene groups (δ ~2.5–3.5 ppm) .
  • LC-MS : Employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (expected [M+H]+^+: ~282.08 for C13_{13}H16_{16}ClNO2_2) and detect impurities .
  • FT-IR : Identify key functional groups (ester C=O stretch ~1730 cm1^{-1}, N-H bend ~1600 cm1^{-1}) .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Comparative Analysis : Synthesize analogs with substituents like 4-chlorophenyl or 4-bromophenyl. Test their inhibitory effects on targets (e.g., enzymes, receptors) using assays like fluorescence polarization or ATPase activity measurements.
  • Data Interpretation : Chlorine at the 3-position enhances lipophilicity and steric effects, potentially improving binding to hydrophobic pockets in target proteins. For example, 3-chlorophenyl-containing analogs in quinoline derivatives showed IC50_{50} values <10 µM in Ca2+^{2+}-ATPase inhibition studies .

Q. What experimental strategies resolve contradictions in solubility and stability data for this compound?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Compare with computational predictions (e.g., LogP ~2.5 via ChemAxon).
  • Stability Studies : Conduct accelerated degradation tests under heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions. Monitor degradation products via LC-MS.
  • Contradiction Resolution : Discrepancies may arise from polymorphic forms or residual solvents. Use X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) to identify crystalline vs. amorphous phases .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., Plasmodium falciparum enzymes). Focus on the chlorophenyl group’s role in π-π stacking or halogen bonding.
  • MD Simulations : Perform 100-ns molecular dynamics (MD) simulations to assess binding stability and identify key residues (e.g., hydrophobic pockets or catalytic sites).
  • Validation : Synthesize top-ranked derivatives (e.g., replacing chlorine with electron-withdrawing groups) and validate predictions via enzymatic assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Source Evaluation : Compare assay conditions (e.g., cell lines, incubation times, concentrations). For example, IC50_{50} values may vary due to differences in ATPase isoforms or parasite strains .
  • Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., pIC50_{50}) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.
  • Reproducibility Checks : Replicate key experiments with controlled variables (e.g., solvent purity, temperature) and report detailed protocols .

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